molecular formula C12H15N3 B13253579 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine

Cat. No.: B13253579
M. Wt: 201.27 g/mol
InChI Key: IIAVHZQHJRBATG-UHFFFAOYSA-N
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Description

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure includes a cyclopropyl group attached to the benzimidazole ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an aldehyde or carboxylic acid under acidic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    N-Methylation: The final step involves the methylation of the amine group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and others.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-Phenyl-1H-benzimidazole: A derivative with enhanced antimicrobial properties.

    N-Methylbenzimidazole: Another derivative with potential therapeutic applications.

Uniqueness

1-(1-Cyclopropyl-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-(1-cyclopropylbenzimidazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C12H15N3/c1-13-8-12-14-10-4-2-3-5-11(10)15(12)9-6-7-9/h2-5,9,13H,6-8H2,1H3

InChI Key

IIAVHZQHJRBATG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C3CC3

Origin of Product

United States

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